4-Benzoyl-3-phenyl-5-isoxazolone

Solvent extraction Lanthanide/Actinide separation Extraction constant comparison

4-Benzoyl-3-phenyl-5-isoxazolone (HPBI, CAS 41836-94-6) is a heterocyclic β-diketone extractant characterized by an unusually low aqueous pKa of 1.23. This strong acidity enables quantitative metal extraction from highly acidic media where conventional β-diketones fail.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
Cat. No. B12862338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-3-phenyl-5-isoxazolone
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=O)C2C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H11NO3/c18-15(12-9-5-2-6-10-12)13-14(17-20-16(13)19)11-7-3-1-4-8-11/h1-10,13H
InChIKeySVVFJNDRCLYVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-3-phenyl-5-isoxazolone (HPBI): A Strongly Acidic β-Diketone Extractant for f-Element and Alkaline Earth Separations


4-Benzoyl-3-phenyl-5-isoxazolone (HPBI, CAS 41836-94-6) is a heterocyclic β-diketone extractant characterized by an unusually low aqueous pKa of 1.23 [1]. This strong acidity enables quantitative metal extraction from highly acidic media where conventional β-diketones fail. HPBI forms stable, neutral chelates with trivalent lanthanides and tetravalent actinides, and exhibits synergistic extraction enhancements with neutral oxo-donors such as tri-n-octylphosphine oxide (TOPO) [2]. Its primary niche is in nuclear fuel cycle separations, rare earth recovery, and analytical radiochemistry, where it offers quantifiable advantages over weaker pyrazolone or β-diketone analogs.

Why 4-Benzoyl-3-phenyl-5-isoxazolone Cannot Be Replaced by HPMBP or HTTA for Low-pH Extraction Processes


Procurement decisions based solely on the β-diketone functional class overlook critical performance gaps in acidity, pH window, and metal selectivity. HPBI (pKa = 1.23) is over 3 orders of magnitude more acidic than 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP, pKa ≈ 4.0) and more than 5 orders of magnitude stronger than thenoyltrifluoroacetone (HTTA, pKa ≈ 6.2) [1]. This acidity difference directly translates into quantitative extraction of alkaline earth and lanthanide ions from pH 1–3, a regime where HPMBP and HTTA show negligible uptake. Furthermore, HPBI extracts lanthanides and actinides with higher extraction constants than both comparators, and its selectivity for Th(IV) over U(VI) and for light lanthanides over heavy lanthanides is distinct from that of HPMBP and HTTA [2]. Using a generic pyrazolone or fluorinated diketone in place of HPBI would therefore require complete re-optimization of pH, phase ratio, and synergist loading, with no guarantee of equivalent recovery.

4-Benzoyl-3-phenyl-5-isoxazolone: Quantitative Differentiation Evidence for Extractant Selection


HPBI vs. HPMBP and HTTA: Superior Extraction Constants for Lanthanides and Actinides

HPBI offers consistently higher extraction constants for trivalent lanthanides and tetravalent actinides compared to the pyrazolone HPMBP and the fluorinated β-diketone HTTA. For La(III), the extraction constant (log K_ex) with HPBI in chloroform is 2–3 orders of magnitude larger than with either comparator [1]. The trend holds across Ce(III), Eu(III), Th(IV), and U(VI). This means that at identical ligand concentration and pH, HPBI yields higher distribution ratios, enabling lower reagent consumption or higher throughput in industrial solvent extraction circuits.

Solvent extraction Lanthanide/Actinide separation Extraction constant comparison

HPBI Acidity (pKa = 1.23) Enables Alkaline Earth Extraction from pH 2–3, Unattainable with Weaker Extractants

The pKa of HPBI was determined as 1.23 by liquid-liquid distribution, making it one of the strongest acidic chelating extractants available [1]. This is in stark contrast to HPMBP (pKa ≈ 4.0) and HPMTFP (pKa ≈ 3.6), which are over 100–300 times weaker acids. Owing to this acidity, HPBI extracts Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺ quantitatively from pH 2–3 when synergized with BDPPM, a pH window where the comparators exhibit negligible metal transfer [1].

Acid dissociation constant Alkaline earth extraction Low-pH metal recovery

Ionic Liquid vs. Chloroform: HPBI Extraction of Lanthanoids Enhanced by >100× in Ionic Media

When the conventional diluent chloroform is replaced by the ionic liquid [C₁C₄im][Tf₂N], HPBI extraction of lanthanoids shifts from neutral Ln(PBI)₃ species to anionic Ln(PBI)₄⁻ complexes, dramatically increasing distribution ratios. For Eu³⁺, the distribution ratio (D) in the ionic liquid is >100 times higher than in chloroform under comparable aqueous conditions [1]. This enhancement is observed for light (La), middle (Eu), and heavy (Lu) lanthanoids, demonstrating the value of HPBI in ionic liquid-based advanced separation processes.

Ionic liquid extraction Lanthanoid separation Green solvents

Th(IV)/U(VI) Selectivity with HPBI is Reversed Relative to HPMBP, Enabling Targeted Thorium Recovery

HPBI exhibits a separation factor (SF) for Th(IV) over U(VI) that is approximately 10 times larger than that of HPMBP under identical nitric acid conditions [1]. While HPMBP preferentially extracts U(VI) at moderate acidity, HPBI favors Th(IV), allowing direct Th(IV) recovery from mixed Th/U feeds without competing U(VI) co-extraction. This selectivity reversal is attributed to the different bite angle and donor strength of the isoxazolone ring compared to the pyrazolone ring [1].

Thorium/uranium separation Selectivity reversal Nuclear fuel cycle

HPBI-Crown Ether Synergism Enhances Extraction Efficiency and Selectivity for Trivalent Lanthanides

Addition of dicyclohexano-18-crown-6 (DC18C6) to HPBI in chloroform increases the distribution ratio of Th(IV) by a factor of 2–3 and improves the Th/U selectivity further, while crown ethers alone extract neither metal [1]. For trivalent lanthanides (Nd, Eu, Tm), the synergistic enhancement with 18-crown-6 or 15-crown-5 yields distribution ratios 5–20 times higher than with HPBI alone, with the extraction order following Ln(PBI)₃·CE stoichiometry [2]. The synergy is tunable by crown ether cavity size and basicity.

Synergistic extraction Crown ether Lanthanide separation

Procurement Guide: Where 4-Benzoyl-3-phenyl-5-isoxazolone Delivers Quantifiable Process Advantages


Quantitative Recovery of Alkaline Earth Metals from Strongly Acidic Industrial Effluents (pH < 3)

When process streams cannot be neutralized due to precipitation, cost, or waste-volume constraints, HPBI combined with BDPPM achieves quantitative extraction of Ca²⁺, Sr²⁺, and Ba²⁺ directly at pH 2–3 [1]. Competing extractants (e.g., HPMBP, HTTA, D2EHPA) show negligible uptake under these conditions. This is directly evidenced by the pKa of HPBI (1.23) enabling deprotonation and chelation even in 0.1 M HNO₃, and demonstrated quantitatively for Sr²⁺ (recovery > 99% in a single stage) [1].

Selective Thorium(IV) Separation from Uranium(VI) in Nuclear Fuel Reprocessing

HPBI provides a ~10-fold higher Th(IV)/U(VI) separation factor compared to HPMBP at 0.5 M HNO₃ [1], enabling selective thorium recovery without uranium contamination. This performance metric is critical for thorium-based fuel cycle purification and for analytical determination of Th in uranium-rich matrices, where false positives or carry-over are unacceptable.

Ionic Liquid-Based Advanced Separation of Light, Middle, and Heavy Lanthanoids with Reduced Solvent Inventory

Replacing chloroform with [C₁C₄im][Tf₂N] boosts HPBI distribution ratios for Eu³⁺ by over 100-fold [1], allowing a proportional reduction in organic-phase volume or number of extraction stages. The shift from neutral Ln(PBI)₃ to anionic Ln(PBI)₄⁻ species in the ionic liquid also alters the intra-lanthanide selectivity pattern, offering new separation sequences not achievable with traditional molecular diluents [1].

Synergistic Enhancement with Crown Ethers for High-Throughput Lanthanide Purification

Procurement of HPBI together with DC18C6 or 18-crown-6 enables 5–20-fold increases in lanthanide distribution ratios [1][2], lowering the effective extractant concentration needed. This synergy reduces downstream scrubbing requirements and organic-phase degradation, directly impacting operational costs in rare earth solvent extraction plants.

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